Home > Products > Screening Compounds P10042 > N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide - 1448072-29-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide

Catalog Number: EVT-2971756
CAS Number: 1448072-29-4
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits excellent anticancer cell proliferation potency and promising kinase selectivity. [] Importantly, it demonstrates a lower propensity to induce keratinocyte apoptosis, leading to a reduced risk of cutaneous toxicity compared to other Akt inhibitors. [] This improved safety profile has led to the approval of an Investigational New Drug (IND) application for Hu7691 by the National Medical Products Administration (NMPA). []

Relevance: Although structurally distinct from N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, Hu7691 shares the presence of a 1-methyl-1H-pyrazole moiety within its structure. [] This shared feature highlights the potential relevance of pyrazole derivatives in medicinal chemistry and drug development, particularly in the context of kinase inhibition. []

Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor. [] It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV). [] Designed for topical ocular delivery, it exhibits limited systemic exposure following topical ocular administration and possesses an acceptable rabbit ocular pharmacokinetic (PK) profile. [] Acrizanib represents a potential noninvasive topical ocular therapy for the treatment of neovascular or "wet" age-related macular degeneration. []

Relevance: Similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, Acrizanib incorporates a 1-methyl-1H-pyrazole group within its structure. [] This commonality underscores the significance of 1-methyl-1H-pyrazole as a pharmacophore in drug discovery, particularly for targeting kinases involved in angiogenesis and cell signaling. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

Compound Description: This series of compounds acts as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B). [] They were identified through a phenotypic high-throughput screening campaign aiming to discover enhancers of CREB transcriptional activation. [] These compounds demonstrate memory-enhancing effects in rodents and possess favorable pharmacokinetic properties. []

Relevance: While not directly analogous in structure to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, the presence of a 1-methyl-1H-pyrazole moiety in this compound class highlights the versatility of this structural motif in medicinal chemistry. [] These compounds further emphasize the potential of pyrazole derivatives as valuable scaffolds for developing therapeutics targeting various enzymes and receptors. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Compound Description: This series represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] Developed through a lead optimization effort, they feature an ether-based scaffold and a unique sulfone-based head group. [] These compounds exhibit nanomolar potency for GIRK1/2 activation and improved metabolic stability compared to prototypical urea-based GIRK activators. []

Relevance: While the overall structure differs from N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, both share a common 1H-pyrazole core. [] The exploration of various substitutions around this core, as demonstrated by these GIRK activators, underscores the potential for structural modifications to fine-tune the activity and selectivity of pyrazole-containing compounds. []

APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)

Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed for the treatment of arterial thrombosis. [] It exhibits potent inhibition of serotonin-amplified human platelet aggregation and displays negligible affinity for the closely related 5-HT2B and 5-HT2C receptors. []

Relevance: APD791, similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide, incorporates a 1-methyl-1H-pyrazol-5-yl moiety within its structure. [] This shared feature suggests the potential importance of this specific pyrazole substitution pattern in achieving desired pharmacological activities. [] Furthermore, both compounds highlight the role of pyrazole derivatives as valuable building blocks for designing selective antagonists for G protein-coupled receptors involved in thrombosis. []

Overview

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide is a chemical compound with the CAS Number 1448072-35-2. Its molecular formula is C16H21N3O3S, and it has a molecular weight of 335.4 g/mol. This compound is classified under the category of sulfonamides, which are known for their antimicrobial properties, and it features a unique structure that includes a pyrazole ring and an ethoxybenzene moiety.

Synthesis Analysis

Methods

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide typically involves several steps:

  1. Formation of the Pyrazole Ring: The precursor 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine is synthesized through a cyclization reaction involving appropriate reagents.
  2. Methylation: The pyrazole compound is then reacted with formaldehyde or related methylating agents to form the desired N-methyl derivative.
  3. Sulfonamide Formation: The final step involves the reaction of the methylated pyrazole with 2-ethoxybenzenesulfonyl chloride in the presence of a base, leading to the formation of the sulfonamide bond.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Solvents such as dimethylformamide or dichloromethane are commonly used in these reactions.

Molecular Structure Analysis

Structure

The molecular structure of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide can be represented as follows:

Molecular Formula C16H21N3O3S\text{Molecular Formula C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

Data

Key structural features include:

  • A pyrazole ring contributing to its biological activity.
  • An ethoxy group that enhances solubility and bioavailability.
  • A sulfonamide functional group, which is crucial for its pharmacological properties.
Chemical Reactions Analysis

Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, releasing the corresponding amine and sulfonic acid.
  2. Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the sulfonamide nitrogen, which may lead to the formation of new derivatives.
  3. Oxidation/Reduction: Depending on the substituents on the pyrazole ring, oxidation or reduction reactions may occur, affecting its biological activity.

Technical Details

The stability of this compound under different pH levels and temperatures should be evaluated to understand its reactivity profile better.

Mechanism of Action

Process

The mechanism of action for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide primarily involves inhibition of specific enzymes or receptors in biological systems. Sulfonamides typically act by mimicking para-amino benzoic acid (PABA), thus inhibiting bacterial folate synthesis.

Data

In vitro studies may reveal specific targets within microbial pathways, helping to elucidate its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

While detailed data on physical properties such as density and melting point were not available, typical characteristics for similar compounds include:

  • Appearance: Generally exists as a solid or powder.

Chemical Properties

The compound's solubility in organic solvents suggests moderate polarity due to the presence of both hydrophobic (cyclopropyl) and hydrophilic (sulfonamide) groups.

Relevant Data

Further characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into its purity and structural confirmation.

Applications

Scientific Uses

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new antimicrobial agents.
  2. Biochemical Studies: Investigating metabolic pathways involving folate synthesis in bacteria.
  3. Agricultural Chemistry: Potential use as a pesticide due to its biological activity against certain pathogens.

This compound exemplifies how structural modifications can influence biological activity, making it a valuable subject for further research in medicinal chemistry.

Properties

CAS Number

1448072-29-4

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxybenzenesulfonamide

Molecular Formula

C16H21N3O3S

Molecular Weight

335.42

InChI

InChI=1S/C16H21N3O3S/c1-3-22-15-6-4-5-7-16(15)23(20,21)17-11-13-10-14(12-8-9-12)19(2)18-13/h4-7,10,12,17H,3,8-9,11H2,1-2H3

InChI Key

YSKZEBIPVNWGFM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.